10-Hydroxyoleuropein

説明

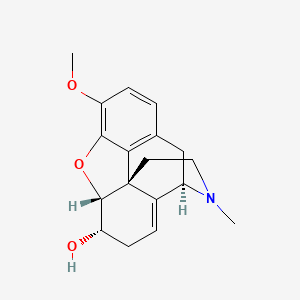

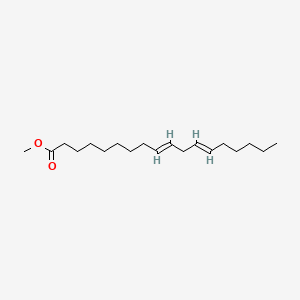

10-Hydroxyoleuropein is a compound isolated from the rhizome of Cyperus rotundus . It has been found to inhibit the respiratory burst of macrophages .

Synthesis Analysis

This compound is isolated from the rhizome of Cyperus rotundus . It’s also suggested that the presence of an additional hydroxyl group could result in the hydroxylation of oleuropein aglycone, generating this compound .Molecular Structure Analysis

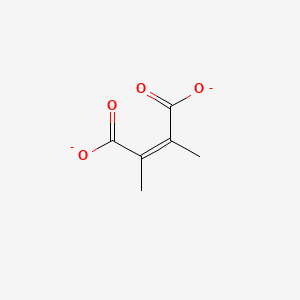

The molecular formula of this compound is C25H32O14 . The molecular weight is 556.51 . The structure of this compound includes a hydroxyl group combined with the oleoside moiety .Chemical Reactions Analysis

There’s a suggestion that intestinal chemical reactions could benefit the hydroxylation of oleuropein aglycone, generating this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 556.51 and a molecular formula of C25H32O14 . It’s recommended to store the compound under specific conditions for optimal preservation .科学的研究の応用

Cardiovascular Health

10-Hydroxyoleuropein, a secoiridoid glycoside, has been identified in studies to possess properties beneficial for cardiovascular health. Research on compounds extracted from Jasminum multiflorum, including this compound, highlighted their coronary dilating and cardiotropic activities, indicating potential for heart health applications (Shen, Lin, & Chen, 1990).

Neurological Health

Studies have explored the impact of various compounds, including this compound, on neurological health. For example, trans-10-hydroxy-2-decenoic acid, related to this compound, has been investigated for its potential in alleviating blood-brain barrier dysfunction, which is crucial in treating neurological diseases (You, Miao, Pan, & Hu, 2019).

Bone Health

Research has also indicated that compounds like oleuropein and hydroxytyrosol, related to this compound, might have significant effects on bone formation and maintenance, suggesting their potential use in treating osteoporosis (Hagiwara, Goto, Araki, Miyazaki, & Hagiwara, 2011).

Anti-Inflammatory and Antioxidant Effects

Some studies have delved into the anti-inflammatory and antioxidant properties of compounds similar to this compound. For instance, oleuropein and hydroxytyrosol have shown potential in inhibiting neutrophil degranulation and chemotaxis, which are crucial in inflammatory responses (Bedouhène, Moulti-Mati, Dang, & El-Benna, 2017).

Antiviral Applications

The exploration of hydroxy fatty acids, including derivatives like 10-hydroxy fatty acids, has highlighted their potential in various industrial applications, including as antiviral agents. This research underscores the broad utility of these compounds in both medical and industrial contexts (Kang, Seo, Shin, Park, & Oh, 2017).

Neuroprotective Properties

This compound's structural and functional relatives, such as 10-hydroxydecanoic acid, have been studied for their neuroprotective properties, particularly in relation to neuroinflammation. This suggests potential applications in treating neurological disorders like Alzheimer's disease (You, Miao, Sienkiewicz, Jiang, Zhao, & Hu, 2020).

特性

IUPAC Name |

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-(2-hydroxyethylidene)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O14/c1-35-23(34)15-11-37-24(39-25-22(33)21(32)20(31)18(10-27)38-25)13(4-6-26)14(15)9-19(30)36-7-5-12-2-3-16(28)17(29)8-12/h2-4,8,11,14,18,20-22,24-29,31-33H,5-7,9-10H2,1H3/b13-4+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWFMPVGIIRRRG-AXPMACIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(=CCO)C1CC(=O)OCCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84638-44-8 | |

| Record name | 10-Hydroxyoleuropein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084638448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

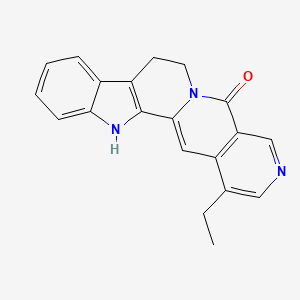

![methyl 17-ethyl-5-[(12S,15Z)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1233037.png)

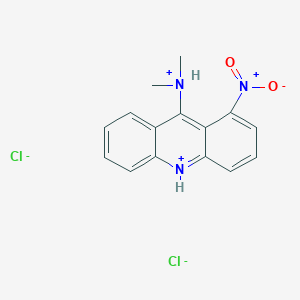

![2-[(Dimethylamino)methyl]-3-hydroxy-4-methyl-6-benzo[c][1]benzopyranone](/img/structure/B1233038.png)